8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile
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Overview
Description
8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[321]octane-4,4,5-tricarbonitrile is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile can be achieved through a glycine-catalyzed diastereoselective domino reaction in an aqueous medium. This method provides excellent yields and moderate to excellent diastereoselectivities . The reaction involves the formation of the bicyclic structure through a series of steps, including N-allylic substitution, Diels–Alder cyclization, and intramolecular ketalization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can participate in substitution reactions, particularly involving the imine and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile involves its interaction with molecular targets through its functional groups. The imine and nitrile groups can form covalent bonds with nucleophiles, while the bicyclic structure provides steric hindrance that influences its reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Imino-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile: Shares a similar bicyclic structure but differs in the substituents attached to the core.
2,4-Dicyano-6-oxo-3-phenylbicyclo[3.2.1]octane: Another bicyclic compound with different functional groups and substituents.
Uniqueness
8-Butyl-6-imino-3-pentyl-2,7-dioxabicyclo[321]octane-4,4,5-tricarbonitrile is unique due to its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C18H24N4O2 |
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Molecular Weight |
328.4 g/mol |
IUPAC Name |
8-butyl-6-imino-3-pentyl-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile |
InChI |
InChI=1S/C18H24N4O2/c1-3-5-7-9-14-17(10-19,11-20)18(12-21)13(8-6-4-2)15(23-14)24-16(18)22/h13-15,22H,3-9H2,1-2H3 |
InChI Key |
KPRIHBSYCLKQSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(C2(C(C(O1)OC2=N)CCCC)C#N)(C#N)C#N |
Origin of Product |
United States |
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